molecular formula C21H15F3N2O2 B12523004 4-[1-Benzyl-7-(trifluoromethyl)-1h-indazol-3-yl]benzene-1,3-diol

4-[1-Benzyl-7-(trifluoromethyl)-1h-indazol-3-yl]benzene-1,3-diol

Cat. No.: B12523004
M. Wt: 384.3 g/mol
InChI Key: LXPUCQLYLWGFLV-UHFFFAOYSA-N
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Description

4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol is an organic compound belonging to the class of phenylpyrazoles. This compound is characterized by the presence of a trifluoromethyl group attached to an indazole ring, which is further connected to a benzene ring with two hydroxyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or modulating their function. In the case of receptors, it can act as an agonist or antagonist, influencing the signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar compounds to 4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol include other phenylpyrazoles and indazole derivatives. Some examples are:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H15F3N2O2

Molecular Weight

384.3 g/mol

IUPAC Name

4-[1-benzyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol

InChI

InChI=1S/C21H15F3N2O2/c22-21(23,24)17-8-4-7-16-19(15-10-9-14(27)11-18(15)28)25-26(20(16)17)12-13-5-2-1-3-6-13/h1-11,27-28H,12H2

InChI Key

LXPUCQLYLWGFLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=C3C(F)(F)F)C(=N2)C4=C(C=C(C=C4)O)O

Origin of Product

United States

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